Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
Ethyl 4-Benzyl-2-morpholinecarboxylate hydrochloride (CAS 135782-26-2) exhibits a heterocyclic core comprising a morpholine ring substituted with a benzyl group at the 4-position and an ethyl ester at the 2-position. The molecular formula is C₁₄H₂₀ClNO₃ , with a molecular weight of 285.77 g/mol.
Key structural features :
- Morpholine ring : A six-membered saturated heterocycle with two oxygen and one nitrogen atom, adopting a chair conformation in solution, as inferred from analogous morpholine derivatives.
- Benzyl substituent : A phenylmethyl group attached to the 4-position of the morpholine ring, introducing aromatic π-conjugation.
- Ethyl ester moiety : Located at the 2-position, contributing to the compound’s polarity and reactivity.
While crystallographic data for the hydrochloride salt is not explicitly reported, related morpholine derivatives (e.g., 4-benzylmorpholin-4-ium chloride) reveal supramolecular interactions mediated by hydrogen bonds involving the hydrochloride counterion. These interactions likely stabilize a crystalline lattice with alternating cations and anions.
Spectroscopic Profiling (NMR, IR, UV-Vis)
NMR Spectroscopy
¹H NMR (predicted based on analogous compounds):
- Benzyl group : Peaks at δ 7.2–7.4 ppm (multiplet, 5H, aromatic protons).
- Morpholine ring : δ 3.7–4.0 ppm (multiplet, 4H, O–CH₂–CH₂–N–CH₂–CH₂–O) and δ 2.4–2.6 ppm (multiplet, 4H, adjacent to nitrogen).
- Ethyl ester : δ 1.2–1.4 ppm (triplet, 3H, CH₃) and δ 4.2–4.4 ppm (quartet, 2H, OCH₂CH₃).
¹³C NMR (theoretical):
IR Spectroscopy
Key absorption bands (predicted):
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O (ester) | ~1720–1740 | Stretching |
| C–O (ester) | ~1250–1300 | Asymmetric stretching |
| C–N (morpholine) | ~1100–1150 | Stretching |
| C–H (aromatic) | ~700–750 | Out-of-plane bending |
These values align with spectra for ethyl benzoate derivatives.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) for the hydrochloride salt:
| Fragment | m/z | Proposed Structure |
|---|---|---|
| [M + H]⁺ | 286.08 | Intact ion (C₁₄H₂₀ClNO₃) |
| [M – Cl]⁺ | 250.06 | Loss of chlorine |
| [M – COOEt]⁺ | 207.09 | Morpholine-benzyl core |
| [PhCH₂]⁺ | 91.05 | Benzyl cation |
Key fragmentation pathways :
Conformational Dynamics via Computational Modeling
DFT studies (B3LYP/6-311++G(d,p) basis set) predict:
- Morpholine ring conformation : A chair-like structure with equatorial substituents (benzyl, ethyl ester) to minimize steric strain.
- Hydrogen bonding : The hydrochloride counterion participates in N–H⁺···Cl⁻ interactions, stabilizing the conformation.
- Frontier molecular orbitals :
Molecular electrostatic surface potential (MESP) maps highlight electron-rich regions around the oxygen atoms and electron-deficient areas near the protonated nitrogen, guiding reactivity predictions.
Propriétés
IUPAC Name |
ethyl 4-benzylmorpholine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZLYOLEHIUKPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135782-26-2 | |
| Record name | 2-Morpholinecarboxylic acid, 4-(phenylmethyl)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135782-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Méthodes De Préparation
Acid-Catalyzed Esterification of 4-Benzyl-morpholine-2-carbonitrile
The most widely reported method involves the sulfuric acid-mediated esterification of 4-benzyl-morpholine-2-carbonitrile in ethanol. In a representative procedure, a stirred solution of 4-benzyl-morpholine-2-carbonitrile (113.0 g, 0.56 mol) in ethanol (1,030 mL) is treated with concentrated sulfuric acid (165 mL) at 20–65°C, inducing an exothermic reaction . The mixture is refluxed for 66 hours, cooled, and concentrated to half-volume before basification with aqueous potassium carbonate. Extraction with diethyl ether and vacuum evaporation yields the free base ethyl 4-benzyl-2-morpholinecarboxylate as an oil (87% yield) .
Table 1: Reaction Conditions for Acid-Catalyzed Esterification
| Parameter | Details |
|---|---|
| Starting Material | 4-Benzyl-morpholine-2-carbonitrile (0.56 mol) |
| Solvent | Ethanol (1,030 mL) |
| Catalyst | Concentrated H₂SO₄ (165 mL) |
| Temperature | Reflux (20–65°C) |
| Reaction Time | 66 hours |
| Workup | Basification with K₂CO₃, extraction with Et₂O, evaporation |
| Yield | 87% |
This method is scalable; a 100 L reactor achieved identical yields using 1.867 kg of starting material . The exothermic nature requires careful temperature control during sulfuric acid addition.
Large-Scale Adaptation of Sulfuric Acid-Mediated Esterification
Industrial-scale synthesis employs analogous conditions with optimized safety protocols. A 100 L reactor charged with 4-benzyl-morpholine-2-carbonitrile (1,867 g, 9.23 mol) and ethanol (20 L) is treated with sulfuric acid (2.76 L) at 15–20°C . After 2.5 days of reflux, 10 L of solvent is distilled, and the mixture is neutralized with Na₂CO₃/NaHCO₃. Ethyl acetate extraction and vacuum drying yield 1,992 g (87%) of the ester .
Key Advantages :
-
Scalability : Suitable for multi-kilogram batches.
-
Reproducibility : Consistent yields across lab- and industrial-scale setups .
Stereoselective Synthesis via Borane-Dimethylsulfide Reduction
A stereoselective route starts with ethyl (3R)-5-oxo-4-(phenylmethyl)-3-morpholinecarboxylate . Treatment with borane-dimethylsulfide (BH₃·SMe₂, 1.84 mL, 10 M) in tetrahydrofuran (THF) at 0–20°C for 24 hours reduces the ketone to the corresponding alcohol . Quenching with water and basification with NaOH (pH ~10) followed by ethyl acetate extraction yields the (3R)-configured ester (68% yield) .
Table 2: Borane-Mediated Stereoselective Reduction
| Parameter | Details |
|---|---|
| Starting Material | Ethyl (3R)-5-oxo-4-(phenylmethyl)-3-morpholinecarboxylate (3.64 g) |
| Reducing Agent | BH₃·SMe₂ (1.84 mL, 10 M) |
| Solvent | THF (70 mL) |
| Temperature | 0–20°C |
| Reaction Time | 24 hours |
| Workup | Quenching with H₂O, basification, EtOAc extraction |
| Yield | 68% |
This method is critical for accessing enantiomerically pure intermediates but requires stringent anhydrous conditions.
Resolution of Racemic Mixtures via Chiral Chromatography
Racemic ethyl 4-benzyl-2-morpholinecarboxylate is resolved using chiral HPLC. A Daicel Chiralpak OJ column (20 μm, 25 cm) with ethanol and 0.3% dimethylethylamine (DMEA) eluent (0.4 mL/min) separates enantiomers, with the desired (R)-(-)-isomer eluting at 20.25 minutes . Preparative HPLC under isocratic conditions (20% ethanol, 20% methanol, 60% hexanes, 1 mL/L diethylamine) achieves >99% enantiomeric excess .
Application :
-
Essential for pharmaceutical-grade material where chirality impacts bioactivity.
Salt Formation: Conversion to Hydrochloride
The free base is converted to the hydrochloride salt by treating with HCl gas or aqueous HCl in ethanol. For example, dissolving the ester in ethanol and bubbling HCl gas precipitates the hydrochloride, which is filtered and dried . While specific protocols are proprietary, analogous morpholine hydrochloride syntheses report yields >90% after recrystallization .
Typical Procedure :
-
Dissolve ethyl 4-benzyl-2-morpholinecarboxylate (1 mol) in anhydrous EtOH.
-
Add concentrated HCl (1.1 eq) dropwise at 0°C.
-
Stir for 1 hour, filter, and wash with cold EtOH.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Yield | Scalability | Stereoselectivity | Complexity |
|---|---|---|---|---|
| Acid-Catalyzed Ester. | 87% | High | None | Moderate |
| Borane Reduction | 68% | Moderate | High (R-config.) | High |
| Chiral Resolution | >99% ee | Low | Complete | Very High |
-
Acid-Catalyzed Esterification is optimal for bulk production due to high yields and simplicity.
-
Borane Reduction enables stereocontrol but requires specialized handling.
-
Chiral HPLC is indispensable for enantiopure APIs but adds cost and time.
Applications De Recherche Scientifique
Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity, allowing it to effectively inhibit or activate these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Chemical Identity :
- IUPAC Name : 4-Benzylmorpholine-2-carboxylic acid ethyl ester hydrochloride
- CAS No.: 135782-26-2
- Molecular Formula: C₁₄H₂₀ClNO₃
- Molecular Weight : 285.77 g/mol
- SMILES : C1COC(CN1CC2=CC=CC=C2)C(=O)O.Cl
- Structural Features : The compound consists of a morpholine ring substituted with a benzyl group at the 4-position and an ethyl ester at the 2-position, with a hydrochloride salt form enhancing stability .
Physicochemical Properties :
- Limited data are available for this compound in the provided evidence. The molecular weight and structural complexity suggest moderate solubility in polar solvents, though explicit solubility or melting point data are absent.
- Hazard Profile : Classified with warning signals (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .
Comparison with Structurally Similar Hydrochloride Salts
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride | C₁₄H₂₀ClNO₃ | 285.77 | Benzyl (C₆H₅CH₂), ethyl ester | Morpholine core with dual substitution |
| Benzydamine Hydrochloride | C₁₉H₂₃NO₃·HCl | 345.85 | Diphenylmethane, indazole ring | Anti-inflammatory/analgesic properties |
| Memantine Hydrochloride | C₁₂H₂₁N·HCl | 215.76 | Adamantane backbone, amino group | NMDA receptor antagonist |
| Chlorphenoxamine Hydrochloride | C₁₈H₂₂ClNO·HCl | 344.74 | Diphenhydramine analog, chloro group | Antihistamine, anticholinergic effects |
| Dosulepin Hydrochloride | C₁₉H₂₁NS·HCl | 331.90 | Tricyclic dibenzothiepine ring | Tricyclic antidepressant |
Key Observations :
- Morpholine vs. Heterocyclic Cores : Ethyl 4-benzyl-2-morpholinecarboxylate features a six-membered morpholine ring with oxygen and nitrogen atoms, distinct from the adamantane (memantine) or tricyclic (dosulepin) frameworks .


- Functional Groups: The ethyl ester group in the target compound contrasts with the adamantane (memantine) or chloro-substituted (chlorphenoxamine) groups, influencing reactivity and pharmacokinetics .
- Salt Formation : All compared compounds are hydrochloride salts, enhancing stability and bioavailability through improved crystallinity .

Physicochemical and Hazard Profile Comparison
| Property | Ethyl 4-Benzyl-2-morpholinecarboxylate HCl | Benzydamine HCl | Memantine HCl | Chlorphenoxamine HCl |
|---|---|---|---|---|
| Molecular Weight | 285.77 | 345.85 | 215.76 | 344.74 |
| Hazard Statements | H302, H315, H319, H335 | Not Available | Not Available | Not Available |
| Storage | Not specified | Not Available | Not Available | Not Available |
Notes:
- Stability data (e.g., pH sensitivity, thermal degradation) are unavailable for most compounds in the evidence, highlighting a need for further study.
Activité Biologique
Ethyl 4-benzyl-2-morpholinecarboxylate hydrochloride is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring, which is known for its diverse biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in a study using HeLa cells, the compound exhibited an IC50 value of approximately 9.22 µM after a 72-hour treatment period. The viability of cells decreased significantly with increasing concentrations, indicating a dose-dependent response .
Table 1: Cytotoxic Effects on HeLa Cells
| Concentration (µM) | Viable Cell Percentage (48h) | Viable Cell Percentage (72h) |
|---|---|---|
| 5 | 62.67% | 45.53% |
| 10 | 46.77% | 30.38% |
| 20 | 29.33% | 21.64% |
The mechanism underlying the anticancer activity involves the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which play critical roles in tumor invasion and metastasis. Molecular docking studies revealed that this compound binds effectively to these enzymes, suggesting that it may inhibit their activity and thus reduce tumor progression .
Case Studies
A notable case study involved the administration of this compound in vivo using chick chorioallantoic membrane (CAM) assays. Results indicated that the compound not only inhibited tumor growth but also reduced angiogenesis, as evidenced by decreased blood vessel formation in treated tissues .
Additional Biological Activities
Beyond its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary tests suggest that the compound may possess antibacterial properties against common pathogens such as E. coli and Staphylococcus aureus.
- Anti-inflammatory Effects : The compound's structural characteristics indicate potential anti-inflammatory effects, although further studies are needed to confirm this activity.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride, and how can intermediates be purified?
- Methodological Answer : The compound is typically synthesized via condensation reactions between a morpholine precursor and benzyl/ethyl reagents. For example, analogous morpholine derivatives are prepared by reacting aldehydes (e.g., 2-methyl-3-phenylpropanal) with amines under reducing conditions (e.g., sodium borohydride) to form intermediates, followed by esterification and hydrochloride salt formation . Purification often involves recrystallization from ethanol or ethyl acetate, with purity confirmed by HPLC (≥95%) and melting point analysis (e.g., mp 244–245°C for related compounds) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Titrimetric assays (e.g., acid-base titration) are used for quantitative analysis, while HPLC with UV detection ensures chromatographic purity (>90%) .
- Structural Confirmation : H NMR in deuterated solvents (e.g., DO) identifies key protons, such as benzyl aromatic resonances (δ 7.2–7.4 ppm) and morpholine methylene groups (δ 3.5–4.0 ppm) . Mass spectrometry (MS) validates the molecular ion peak (e.g., m/z 257.71 for CHNO·HCl) .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be optimized?
- Methodological Answer : Low yields may arise from incomplete condensation or side reactions. Strategies include:
- Catalyst Optimization : Using Lewis acids (e.g., ZnCl) to accelerate morpholine ring formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction efficiency.
- Temperature Control : Maintaining 60–80°C during esterification minimizes decomposition .
Post-synthesis, fractional crystallization or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?
- Methodological Answer : Conflicting data may indicate impurities or tautomeric forms. Steps include:
- Repetitive Purification : Re-crystallize the compound and re-acquire spectra.
- 2D NMR Techniques : Use COSY or HSQC to confirm proton-proton correlations and assign ambiguous signals .
- X-ray Crystallography : If available, single-crystal analysis provides definitive structural confirmation .
Q. What methodologies are recommended for assessing the biological activity of this compound in drug discovery?
- Methodological Answer :
- Enzyme Assays : Test inhibition of target enzymes (e.g., thrombin or proteases) using fluorogenic substrates, with IC values calculated via dose-response curves .
- Cellular Uptake Studies : Radiolabel the compound (e.g., C) and measure intracellular concentration over time using scintillation counting.
- In Vivo Pharmacokinetics : Administer the compound in animal models and analyze plasma half-life via LC-MS/MS .
Q. How can researchers address discrepancies in solubility data reported for this compound?
- Methodological Answer : Solubility variations may stem from polymorphic forms or hydration states. Standardize testing by:
- Shake-Flask Method : Dissolve the compound in buffered solutions (pH 1–7.4) at 25°C, followed by filtration and UV quantification .
- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to identify polymorphs affecting solubility .
Data Contradiction Analysis
Q. What steps should be taken if synthetic batches show inconsistent biological activity despite high purity?
- Methodological Answer :
- Chiral Purity Check : Use chiral HPLC or polarimetry to rule out enantiomeric impurities, as stereochemistry impacts activity .
- Stability Testing : Incubate the compound under physiological conditions (37°C, pH 7.4) and monitor degradation via LC-MS .
- Counterion Analysis : Verify hydrochloride content via ion chromatography, as freebase contamination alters solubility and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



